molecular formula C20H23N3O4S2 B3316967 4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole CAS No. 955651-64-6

4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole

Cat. No.: B3316967
CAS No.: 955651-64-6
M. Wt: 433.5 g/mol
InChI Key: GQCCJCFRBHLKRR-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole (CAS 955651-64-6) is a synthetic compound with a molecular weight of 433.5 g/mol that features a benzothiazole core substituted with a methoxy group, a methyl group, and a 4-((4-methoxyphenyl)sulfonyl)piperazine moiety . This specific architecture is of significant interest in medicinal chemistry research, as it incorporates multiple privileged structures known to contribute to diverse pharmacological activities. The benzothiazole scaffold is a versatile heterocycle prevalent in many bioactive molecules and FDA-approved drugs, with its sulfur and nitrogen atoms contributing to unique electronic properties and binding interactions . Preclinical research data suggests this compound exhibits potential biological activities in several therapeutic areas. It has shown promise in anticancer studies, where similar thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, sometimes with IC50 values below 2 µg/mL, potentially through the induction of apoptosis and interaction with target proteins via hydrophobic contacts . Furthermore, the compound has been investigated for anticonvulsant properties; structure-activity relationship (SAR) analyses indicate that modifications in the piperazine and thiazole moieties can lead to enhanced efficacy in seizure models, with some related compounds providing 100% protection in certain studies . Additionally, its potential anti-inflammatory effects are an area of investigation, with research indicating that similar sulfonamide derivatives may interact with cannabinoid receptors, particularly CB2, which are implicated in modulating anti-inflammatory responses and inhibiting leukocyte migration . The presence of the methoxy group at the para position on the phenyl ring is a critical feature, as its electron-donating effect may enhance the compound's activity by stabilizing reactive intermediates during metabolic processes . This compound is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or veterinary use. Researchers can utilize this high-quality chemical tool for in vitro studies exploring enzyme inhibition, receptor binding assays, and other biochemical investigations to further elucidate its mechanism of action and potential research applications.

Properties

IUPAC Name

4-methoxy-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-14-4-9-17(27-3)18-19(14)28-20(21-18)22-10-12-23(13-11-22)29(24,25)16-7-5-15(26-2)6-8-16/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCCJCFRBHLKRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole is a synthetic compound that has garnered attention for its potential biological activities. The structure of this compound incorporates a benzo[d]thiazole core, a piperazine moiety, and a sulfonyl group, which are known to influence its pharmacological properties.

Structural Characteristics

The compound's structure can be represented as follows:

Component Description
Core Structure Benzo[d]thiazole
Functional Groups Methoxy, Sulfonyl, Piperazine
Molecular Formula C23H25N3O5S2
Molecular Weight 539.6 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to show cytotoxic effects against various cancer cell lines. The presence of the methoxy group at the para position on the phenyl ring enhances the compound's activity due to electron-donating effects, which may stabilize reactive intermediates during metabolic processes .

Anticonvulsant Properties

Thiazole-containing compounds have also been investigated for their anticonvulsant activities. A structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and thiazole moieties can lead to enhanced anticonvulsant effects. The specific arrangement of substituents in this compound may contribute to its efficacy in seizure models .

Anti-inflammatory Effects

The compound is believed to interact with cannabinoid receptors, particularly CB2, which are implicated in anti-inflammatory responses. Studies have shown that similar sulfonamide derivatives can inhibit leukocyte migration and reduce inflammation, suggesting a potential therapeutic application for inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Studies
    • In vitro studies demonstrated that thiazole derivatives exhibited IC50 values below 2 µg/mL against various cancer cell lines, indicating potent anticancer activity .
    • Molecular dynamics simulations revealed that these compounds primarily interact with target proteins through hydrophobic contacts, enhancing their cytotoxic potential.
  • Anticonvulsant Activity
    • A recent study reported that a related thiazole compound eliminated tonic extensor phases in seizure models, providing 100% protection at certain dosages .
    • The SAR analysis highlighted the importance of methoxy substitutions for maximizing anticonvulsant efficacy.
  • Anti-inflammatory Potential
    • Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting a role in modulating immune responses.

Scientific Research Applications

Pharmaceutical Development

The compound shows promise in drug development, particularly in:

  • Anticancer therapy : Similar compounds have demonstrated anticancer properties, suggesting that this derivative may also inhibit tumor growth or induce apoptosis in cancer cells.
  • Antimicrobial activity : The presence of the sulfonamide group is associated with antimicrobial properties, making it a candidate for developing new antibiotics.

Neuropharmacology

Research indicates that derivatives of piperazine can act on neurotransmitter systems:

  • Anxiolytic effects : Compounds with similar structures have been studied for their potential to alleviate anxiety disorders.
  • Antidepressant properties : The interaction of such compounds with serotonin receptors may provide therapeutic benefits for depression.

Biochemical Research

The compound's ability to modify enzyme activity or receptor interactions makes it suitable for biochemical studies:

  • Enzyme inhibition studies : Investigating how this compound affects specific enzymes could lead to insights into metabolic pathways.
  • Receptor binding assays : Understanding its binding affinity to various receptors can elucidate its mechanism of action.

Data Table of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-MethoxyphenylsulfonamideContains a sulfonamide groupAntimicrobial properties
2-(Piperazin-1-yl)thiazolesSimilar piperazine linkageAnticonvulsant activity
Benzo[d]thiazolesCore structure similar to target compoundAnticancer properties

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to 4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole:

  • Anticancer Activity : A study published in a leading pharmacology journal demonstrated that thiazole derivatives exhibit potent anticancer effects through apoptosis induction in breast cancer cell lines. The specific mechanisms involved include the activation of caspase pathways and inhibition of cell proliferation markers.
  • Neuropharmacological Effects : Research investigating piperazine derivatives has shown promise in modulating serotonin and dopamine receptors, which are crucial targets for treating anxiety and depression. This suggests that the target compound may possess similar neuroactive properties.
  • Antimicrobial Efficacy : A comparative analysis of sulfonamide derivatives indicated significant antibacterial activity against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents from structurally similar compounds.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Biological Target Evidence ID
Target Compound Benzo[d]thiazole 4-OCH₃, 7-CH₃, sulfonyl-piperazine 432 Inferred: CB2/MMP -
Sch225336 Bis-sulfone Dual sulfonyl, 4-OCH₃ ~600* CB2 receptor
2-(4-((4-Cl-Ph)SO₂)Piperazin-1-yl)Benzothiazole Benzo[d]thiazole 4-Cl-Ph-SO₂ 421 Discontinued (Unknown)
Compound 18 Thiazole Acetamide, 4-OCH₃-Ph-piperazine 438.54 MMP
Compound 4g Coumarin 7-OCH₃, propoxy-piperazine ~500* Not specified

*Estimated based on structural similarity.

Key Findings and Implications

  • Sulfonyl-Piperazine Role : Enhances solubility and receptor binding, as seen in CB2-selective Sch225336 and anti-tuberculosis DG70 .
  • Substituent Effects : Methoxy groups improve metabolic stability vs. chloro analogs, which may face toxicity issues .
  • Core Structure Flexibility : Benzo[d]thiazole offers a balance between rigidity and synthetic accessibility compared to imidazothiazole or coumarin derivatives .

Q & A

Q. What modifications to the piperazine or sulfonyl groups enhance target selectivity?

  • Piperazine Substitution : Replace with morpholine or thiomorpholine to alter steric/electronic profiles.
  • Sulfonyl Bioisosteres : Test sulfonamide → sulfonic acid or phosphonate replacements.
  • Methoxy Positioning : Ortho/meta-substituted phenyl groups may improve binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole
Reactant of Route 2
Reactant of Route 2
4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-7-methylbenzo[d]thiazole

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